molecular formula C7H8F2N2 B1650864 (6-(Difluoromethyl)pyridin-2-YL)methanamine CAS No. 1211519-39-9

(6-(Difluoromethyl)pyridin-2-YL)methanamine

Cat. No. B1650864
CAS RN: 1211519-39-9
M. Wt: 158.15
InChI Key: NUNJVRGXKNYAID-UHFFFAOYSA-N
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Description

“(6-(Difluoromethyl)pyridin-2-YL)methanamine” is a chemical compound with the molecular formula C7H8F2N2 . It has a molecular weight of 158.15 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8F2N2/c8-7(9)6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Mechanism of Action

The mechanism of action of (6-(Difluoromethyl)pyridin-2-YL)methanamine is not fully understood, but it is believed to act as a monoamine oxidase (MAO) inhibitor, which can increase the levels of neurotransmitters such as dopamine and serotonin in the brain. MAO is an enzyme that breaks down monoamine neurotransmitters, and inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased levels of dopamine and serotonin in the brain, improved cognitive function, and decreased inflammation. This compound has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(6-(Difluoromethyl)pyridin-2-YL)methanamine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, such as its relatively high cost and limited availability.

Future Directions

There are several future directions for research on (6-(Difluoromethyl)pyridin-2-YL)methanamine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as energy storage and environmental remediation, and the exploration of its mechanism of action and potential therapeutic uses. Additionally, further studies are needed to evaluate the safety and toxicity of this compound, as well as its potential side effects. Overall, this compound has great potential for future research and applications in various fields.

Scientific Research Applications

(6-(Difluoromethyl)pyridin-2-YL)methanamine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been used as a building block in the synthesis of various biologically active compounds, such as antitumor agents and anti-inflammatory agents. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[6-(difluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-3-1-2-5(4-10)11-6/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJVRGXKNYAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273829
Record name 6-(Difluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211519-39-9
Record name 6-(Difluoromethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211519-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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